molecular formula C18H18N2O5S B13930911 ALANINE, 3-(p-HYDROXYPHENYL)-N-(p-TOLYLSULFONYL)-, CYANOMETHYL ESTER, L- CAS No. 64187-18-4

ALANINE, 3-(p-HYDROXYPHENYL)-N-(p-TOLYLSULFONYL)-, CYANOMETHYL ESTER, L-

Cat. No.: B13930911
CAS No.: 64187-18-4
M. Wt: 374.4 g/mol
InChI Key: IRMUFNWOEHJWCP-KRWDZBQOSA-N
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Description

This compound is an L-alanine derivative with three key structural modifications:

  • Side chain: A p-hydroxyphenyl group replaces the methyl group at the β-carbon.
  • Amino group: Protected by a p-tolylsulfonyl (tosyl) group, enhancing stability during synthetic processes.
  • Carboxylic acid: Esterified with a cyanomethyl group, which may influence reactivity and solubility.

The combination of these groups suggests applications in peptide synthesis, drug intermediates, or enzyme substrates.

Properties

CAS No.

64187-18-4

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

cyanomethyl (2S)-3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C18H18N2O5S/c1-13-2-8-16(9-3-13)26(23,24)20-17(18(22)25-11-10-19)12-14-4-6-15(21)7-5-14/h2-9,17,20-21H,11-12H2,1H3/t17-/m0/s1

InChI Key

IRMUFNWOEHJWCP-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OCC#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)O)C(=O)OCC#N

Origin of Product

United States

Biological Activity

The compound ALANINE, 3-(p-HYDROXYPHENYL)-N-(p-TOLYLSULFONYL)-, CYANOMETHYL ESTER, L- is a derivative of alanine that has garnered interest in various biological applications due to its structural properties and potential pharmacological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-3-(3-hydroxyphenyl)propanoic acid with the molecular formula C9H11NO3C_{9}H_{11}NO_{3} and a molecular weight of approximately 181.19 g/mol. Its structure features a hydroxyl group on the phenyl ring and a sulfonyl group, which may influence its biological interactions.

Biological Activity Overview

  • Pharmacological Properties :
    • The compound has been studied for its potential as an amino acid transporter modulator , particularly targeting the SLC1 family of transporters, which are crucial for the uptake of neutral amino acids in various tissues. Research indicates that derivatives of alanine can act as selective inhibitors of these transporters, suggesting that this compound could modulate amino acid transport in physiological and pathological conditions .
  • Cell Viability and Biocompatibility :
    • Studies involving alanine-grafted hydroxyapatite (HAp) have shown promising results regarding cell viability and protein adsorption. Specifically, the incorporation of alanine into HAp matrices improved biocompatibility and cell adhesion properties, making it a potential candidate for regenerative medicine applications .
  • Toxicological Assessments :
    • Toxicological evaluations indicate that compounds similar to ALANINE, 3-(p-HYDROXYPHENYL)-N-(p-TOLYLSULFONYL)-, CYANOMETHYL ESTER, L- exhibit low toxicity profiles. For instance, studies on related compounds have shown minimal adverse effects on human cell lines, supporting their safety for potential therapeutic use .

Case Study 1: Amino Acid Transport Inhibition

A study focused on the synthesis and testing of hydroxy-L-proline derivatives demonstrated that certain modifications of alanine can significantly enhance inhibitory effects on SLC1A4 and SLC1A5 transporters. The results indicated that these modifications could lead to high-affinity inhibitors with potential therapeutic implications for diseases involving amino acid dysregulation .

Case Study 2: Biocompatibility with Hydroxyapatite

Research involving alanine-grafted hydroxyapatite revealed that samples prepared via in situ grafting exhibited superior cell viability (over 90% after 24 hours) compared to unmodified HAp. This suggests that the presence of alanine enhances the material's interaction with biological systems, promoting better integration in biomedical applications .

Data Tables

Property Value
IUPAC Name2-amino-3-(3-hydroxyphenyl)propanoic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Assay (HPLC)>97.5%
SolubilitySoluble in 1 M HCl

Comparison with Similar Compounds

Research Findings and Key Differences

  • Reactivity: Cyanomethyl esters hydrolyze faster than benzyl or methyl esters due to the electron-deficient carbonyl carbon .
  • Biological Activity : Tosyl groups reduce metabolic degradation, making the target compound more stable than L-DOPA in physiological conditions .
  • Comparative Stability : β-alanine derivatives (e.g., β-alanine methyl ester) lack aromaticity, resulting in lower thermal stability than the target compound .

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